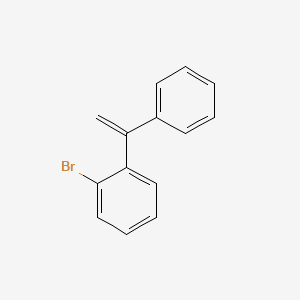
1-Bromo-2-(1-phenylvinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(1-phenylvinyl)benzene is an organic compound with the molecular formula C14H11Br It is a derivative of benzene, where a bromine atom and a phenylvinyl group are substituted at the 1 and 2 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1-phenylvinyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1-phenylvinyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This electrophilic aromatic substitution reaction introduces the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Bromo-2-(1-phenylvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The phenylvinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form 1-phenylvinylbenzene.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: The major product is 1-phenylvinylbenzene.
科学的研究の応用
1-Bromo-2-(1-phenylvinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-2-(1-phenylvinyl)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of intermediates that can undergo further chemical transformations. The phenylvinyl group provides additional sites for reactivity, allowing for diverse chemical modifications.
類似化合物との比較
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
1-Bromo-2-phenylethane: Similar structure but with an ethyl group instead of a vinyl group.
1-Bromo-2-(2-phenylethenyl)benzene: A positional isomer with the phenylvinyl group at a different position.
Uniqueness: 1-Bromo-2-(1-phenylvinyl)benzene is unique due to the presence of both a bromine atom and a phenylvinyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for synthetic and research applications.
特性
CAS番号 |
24892-82-8 |
|---|---|
分子式 |
C14H11Br |
分子量 |
259.14 g/mol |
IUPAC名 |
1-bromo-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Br/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1H2 |
InChIキー |
WLUVEDDIAAOWKU-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
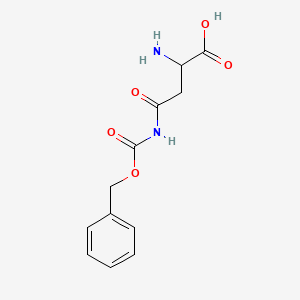
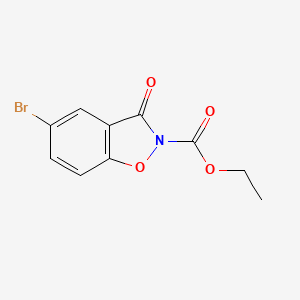
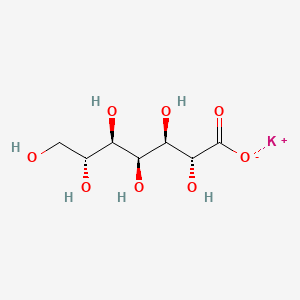
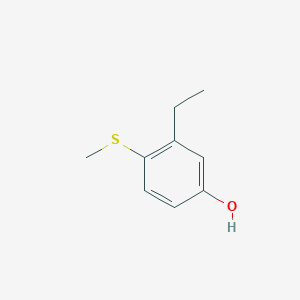
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)

![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)

![8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152639.png)


